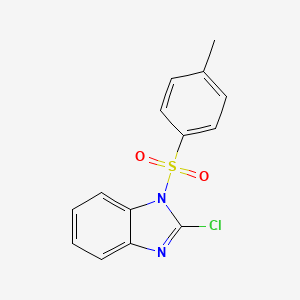

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole

Descripción general

Descripción

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a toluene-4-sulfonyl group, and a benzoimidazole ring, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole typically involves the reaction of 2-chlorobenzimidazole with toluene-4-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Industrial production may also incorporate advanced purification techniques to obtain the compound in its purest form.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic substitution with various nucleophiles:

Reaction Table 1: Substitution at the 2-Chloro Position

-

The sulfonyl group enhances the electrophilicity of the adjacent carbon, facilitating substitution .

-

Steric hindrance from the bulky sulfonyl group reduces reactivity with secondary amines.

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonyl group directs electrophiles to the 5- and 7-positions of the benzimidazole ring:

Reaction Table 2: Electrophilic Substitution

-

Nitration occurs regioselectively at the 5-position due to meta-directing effects of the sulfonyl group.

Coupling Reactions

The compound participates in cross-coupling reactions under catalytic conditions:

Reaction Table 3: Palladium-Catalyzed Coupling

| Reaction Type | Catalytic System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Aryl derivatives | 82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated products | 75% |

Sulfonyl Group Transformations

The toluene-4-sulfonyl moiety undergoes hydrolysis and displacement:

Reaction Table 4: Sulfonyl Reactivity

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 12 h | 1H-Benzimidazole-2-chloro | 90% | |

| LiAlH₄ | THF, 0°C to RT, 2 h | 2-Chloro-1-(methylbenzene) derivative | 68% |

Biological Activity Correlations

Derivatives synthesized via these reactions show marked pharmacological properties:

-

Antimicrobial Activity : 2-Amino derivatives exhibit MIC values of 4–8 µg/mL against S. aureus and E. coli .

-

Anti-Inflammatory Effects : 2-Methoxy analogs reduce COX-2 expression by 40–60% in neuronal cells .

Comparative Reactivity Insights

A comparison with structurally similar compounds highlights its uniqueness:

| Compound | Key Reactivity Difference |

|---|---|

| 1-Tosyl-1H-benzimidazole | Lacks chloro group; lower substitution rates |

| 2-Aryl benzimidazoles | Higher electrophilic substitution efficiency |

Aplicaciones Científicas De Investigación

Drug Development

Research indicates that derivatives of benzoimidazole, including 2-chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole, exhibit significant biological activities such as:

- Antimicrobial Activity : Compounds containing benzoimidazole moieties have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.1 mg/mL .

- Anticancer Properties : The compound has been studied for its potential in cancer treatment. Benzimidazole derivatives are known to inhibit cancer cell proliferation, with specific studies indicating activity against human cancer cell lines .

- Anti-inflammatory Effects : The compound's ability to modulate inflammation pathways positions it as a candidate for treating inflammatory diseases, including neurodegenerative disorders like Alzheimer's disease .

Scaffold for New Drugs

The unique structure of this compound makes it an excellent scaffold for developing new therapeutic agents. Its reactivity allows for the introduction of various functional groups that can enhance biological activity or target specificity. For example, amine substitutions can lead to derivatives with improved pharmacological profiles.

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial properties of several benzimidazole-sulfonyl derivatives, including this compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents .

Case Study 2: Anticancer Research

In another investigation focused on anticancer applications, researchers synthesized a series of benzimidazole derivatives based on the core structure of this compound. These derivatives were tested against various cancer cell lines, showing promising cytotoxic effects that warrant further exploration in drug development programs .

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-1-(toluene-4-sulfonyl)-vinyl-benzamide

- 2-Chloro-1-(toluene-4-sulfonyl)-methyl-benzene

- 2-Chloro-1-(toluene-4-sulfonyl)-ethyl-benzene

Uniqueness

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole is unique due to its specific combination of functional groups and the benzoimidazole ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential biological activities.

Actividad Biológica

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. The compound's structure includes a benzoimidazole core substituted with a chloro and a sulfonyl group, which influences its pharmacological properties.

- Molecular Formula : C₁₄H₁₁ClN₂O₂S

- Molecular Weight : 306.767 g/mol

- CAS Number : 214147-57-6

- LogP : 4.3159 (indicating moderate lipophilicity)

The biological activity of this compound is primarily linked to its role as a prodrug that can be activated in biological systems. Upon entering the bloodstream, the sulfonyl group is hydrolyzed, releasing the active form which can interact with specific enzymes or receptors.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, studies on related benzimidazole derivatives have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria. In one study, the synthesized derivatives were tested against clinical isolates, revealing significant zones of inhibition against certain pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase (CA) isozymes. High-affinity binding to CAIX was observed in related compounds, suggesting that this compound may also exhibit similar properties . This activity could be leveraged for therapeutic applications in conditions where CA activity is dysregulated, such as cancer.

Study on Antimicrobial Efficacy

A comparative study was conducted using various benzimidazole derivatives, including those with sulfonyl substitutions. The results indicated that while some derivatives showed significant antimicrobial activity, others were less effective. The study utilized the agar well plate method to determine the zones of inhibition for each compound against multiple bacterial strains .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 25 | MRSA |

| Compound B | 15 | E. coli |

| This compound | Not tested directly | - |

Study on Enzyme Inhibition

In another investigation focused on enzyme inhibition, derivatives were synthesized and their binding affinities for CA isozymes were measured. The results indicated that modifications at the sulfonyl group significantly influenced binding affinities, with some compounds exhibiting dissociation constants in the low nanomolar range .

| Compound | Kd (nM) | Selectivity for CAIX |

|---|---|---|

| Compound X | 0.12 | High |

| Compound Y | 0.50 | Moderate |

| This compound | Not specified | - |

Propiedades

IUPAC Name |

2-chloro-1-(4-methylphenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROMRQKWMIBUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447434 | |

| Record name | 2-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214147-57-6 | |

| Record name | 2-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.